molecular formula C15H14ClNO2 B5885335 2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide CAS No. 6637-84-9

2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide

Cat. No.: B5885335
CAS No.: 6637-84-9
M. Wt: 275.73 g/mol
InChI Key: RTJLBHQLYMYVRZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methoxyphenyl)-4-methylbenzamide is an organic compound characterized by the presence of a chloro group, a methoxy group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide typically involves the reaction of 2-chloro-4-methylbenzoic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxy-N-(3-methoxyphenyl)-4-methylbenzamide.

    Reduction Reactions: The benzamide group can be reduced to form the corresponding amine, 2-chloro-N-(3-methoxyphenyl)-4-methylbenzylamine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: The major product is 2-hydroxy-N-(3-methoxyphenyl)-4-methylbenzamide.

    Reduction Reactions: The major product is 2-chloro-N-(3-methoxyphenyl)-4-methylbenzylamine.

Scientific Research Applications

2-Chloro-N-(3-methoxyphenyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 2-Chloro-N-(3-methoxyphenyl)acetamide
  • 2-Chloro-N-(4-methoxyphenyl)benzamide
  • 2-Chloro-N-(3,4-dimethoxyphenyl)benzamide

Comparison: 2-Chloro-N-(3-methoxyphenyl)-4-methylbenzamide is unique due to the presence of both a chloro group and a methoxy group on the benzamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may lack one of these functional groups, leading to differences in reactivity and activity.

Properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-6-7-13(14(16)8-10)15(18)17-11-4-3-5-12(9-11)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJLBHQLYMYVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50985010
Record name 2-Chloro-N-(3-methoxyphenyl)-4-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6637-84-9
Record name 2-Chloro-N-(3-methoxyphenyl)-4-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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